(2S)-2-amino-4-fluoro-5-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-4-fluoro-5-hydroxypentanoic acid is an organic compound that belongs to the class of amino acids. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom attached to a pentanoic acid backbone. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-fluoro-5-hydroxypentanoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by the introduction of the amino and hydroxyl groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4-fluoro-5-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.
Scientific Research Applications
(2S)-2-amino-4-fluoro-5-hydroxypentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study enzyme-substrate interactions and protein folding mechanisms.
Industry: The compound can be utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-fluoro-5-hydroxypentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity. The amino and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-4-hydroxy-5-methylpentanoic acid: Similar structure but with a methyl group instead of a fluorine atom.
(2S)-2-amino-4-fluoro-5-methylpentanoic acid: Similar structure but with a methyl group instead of a hydroxyl group.
Uniqueness
The presence of the fluorine atom in (2S)-2-amino-4-fluoro-5-hydroxypentanoic acid distinguishes it from other similar compounds. Fluorine’s high electronegativity and small size can significantly alter the compound’s chemical and biological properties, making it a valuable tool in research and industrial applications.
Properties
CAS No. |
7682-61-3 |
---|---|
Molecular Formula |
C5H10FNO3 |
Molecular Weight |
151.14 g/mol |
IUPAC Name |
(2S)-2-amino-4-fluoro-5-hydroxypentanoic acid |
InChI |
InChI=1S/C5H10FNO3/c6-3(2-8)1-4(7)5(9)10/h3-4,8H,1-2,7H2,(H,9,10)/t3?,4-/m0/s1 |
InChI Key |
RZKLNPUDEHKDCG-BKLSDQPFSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(CO)F |
Canonical SMILES |
C(C(CO)F)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.